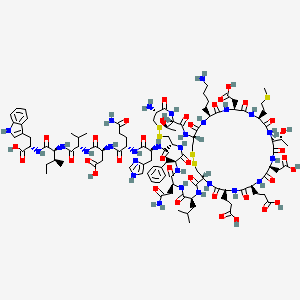
N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Difluorophényl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide est un composé organique synthétique qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un groupe difluorophényle, un groupe pyrazinyle et une partie triazolylthioacétamide, qui contribuent à ses propriétés distinctives et à sa réactivité.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du N-(3,4-Difluorophényl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie synthétique courante comprend :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant l’hydrazine et un composé dicarbonyle approprié dans des conditions acides ou basiques.
Introduction du groupe pyrazinyle : Le groupe pyrazinyle peut être introduit par une réaction de substitution nucléophile à l’aide d’un dérivé de la pyrazine et d’un groupe partant approprié.
Attachement du groupe difluorophényle : Le groupe difluorophényle peut être attaché par une réaction de couplage, comme une réaction de Suzuki ou de Heck, à l’aide d’un acide ou d’un halogénure de difluorophénylboronique.
Formation de la partie thioacétamide :
Méthodes de production industrielle
La production industrielle de N-(3,4-Difluorophényl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide peut impliquer l’optimisation de la voie synthétique ci-dessus afin d’améliorer le rendement, la pureté et la rentabilité. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(3,4-Difluorophényl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium, ce qui peut réduire le cycle triazole ou d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium, acide acétique et eau.
Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium, éthanol et tétrahydrofuranne.
Substitution : Halogénures, acides boroniques, catalyseurs au palladium et solvants organiques.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés triazoliques réduits.
Substitution : Dérivés difluorophényliques ou pyrazinyliques substitués.
Applications de la recherche scientifique
Le N-(3,4-Difluorophényl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide a été étudié pour diverses applications de recherche scientifique, notamment :
Chimie : Comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Enquête sur son potentiel en tant qu’inhibiteur d’enzyme ou modulateur de voies biologiques.
Médecine : Exploration de ses effets thérapeutiques potentiels, notamment ses activités antimicrobiennes, antifongiques et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action du N-(3,4-Difluorophényl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Liaison aux enzymes : Inhibition ou modulation de l’activité des enzymes impliquées dans des processus biologiques essentiels.
Interaction avec les récepteurs : Liaison aux récepteurs cellulaires et influence sur les voies de transduction du signal.
Perturbation des fonctions cellulaires : Affectation des fonctions cellulaires telles que la réplication de l’ADN, la synthèse des protéines ou l’intégrité de la membrane.
Comparaison Avec Des Composés Similaires
Le N-(3,4-Difluorophényl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide peut être comparé à d’autres composés similaires, tels que :
N-(3,4-Difluorophényl)-2-((4-méthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide : Structure similaire mais avec un groupe méthyle au lieu d’un groupe éthyle.
N-(3,4-Difluorophényl)-2-((4-éthyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide : Structure similaire mais avec un groupe pyridinyle au lieu d’un groupe pyrazinyle.
N-(3,4-Difluorophényl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)propionamide : Structure similaire mais avec un groupe propionamide au lieu d’un groupe acétamide.
Ces comparaisons mettent en évidence le caractère unique du N-(3,4-Difluorophényl)-2-((4-éthyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide en termes de ses substituants spécifiques et de leur influence sur ses propriétés chimiques et ses activités biologiques.
Propriétés
Numéro CAS |
573972-53-9 |
|---|---|
Formule moléculaire |
C16H14F2N6OS |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-(3,4-difluorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14F2N6OS/c1-2-24-15(13-8-19-5-6-20-13)22-23-16(24)26-9-14(25)21-10-3-4-11(17)12(18)7-10/h3-8H,2,9H2,1H3,(H,21,25) |
Clé InChI |
OGLINIWVAJOCLU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)

![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)



![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12039845.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039864.png)

![((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12039876.png)
